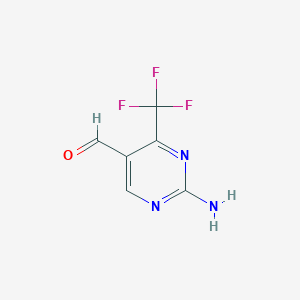

2-Amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde

Vue d'ensemble

Description

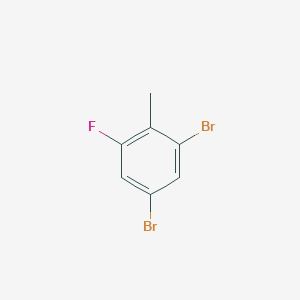

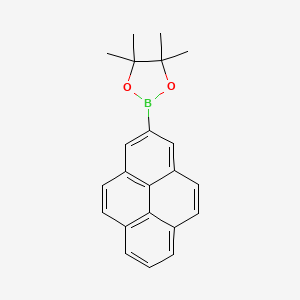

The compound 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. Pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3, and it is a crucial scaffold in medicinal chemistry due to its presence in many biologically active molecules.

Synthesis Analysis

The synthesis of trisubstituted pyrimidine derivatives, such as 2-arylaminopyrimidine-5-carbaldehydes, has been achieved through a regioselective S(N)Ar reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with different nucleophiles. This method allows for the efficient creation of highly functionalized pyrimidine substrates, which can be further transformed into fused-bicyclic compounds and unique GlambdaC base precursors .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of substituents on the pyrimidine ring which can significantly influence the electronic properties and reactivity of the molecule. For instance, the introduction of an aryl group at the 2-position of the pyrimidine ring can lead to the formation of structurally diverse compounds with potential biological activity .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including copper-catalyzed cascade reactions to form pyrimido[5,4-b]indoles and base-mediated reactions to yield triazine derivatives . Additionally, unexpected products can result from aromatic nucleophilic substitution reactions on dichloropyrimidine derivatives, leading to aminated, solvolyzed, and condensed compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups. For example, the presence of an amino group and a carbaldehyde group in the molecule can facilitate the formation of hydrogen bonds, which can affect solubility and reactivity. The introduction of a trifluoromethyl group can increase the compound's lipophilicity, potentially improving its pharmacokinetic properties .

Applications De Recherche Scientifique

Hydrogen-Bonded Frameworks and Sheets

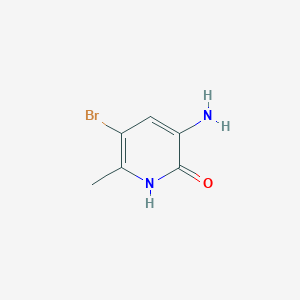

In the study of different pyrimidine-5-carbaldehyde derivatives, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde was linked into sheets by a combination of hydrogen bonds. This highlights its potential in forming polarized electronic structures and contributing to framework structures in molecular chemistry (Low et al., 2007).

Nucleophilic Substitution Reactions

The molecule underwent unexpected aromatic nucleophilic substitution reaction products, leading to amination, solvolysis, and condensation processes. This indicates its role in building pyrimidine-based compound precursors, particularly under mild and environmentally friendly conditions (Trilleras et al., 2022).

Interaction with Glycine Esters

When 4,6-dichloropyrimidine-5-carbaldehyde interacted with glycine esters, it resulted in the formation of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products. This reaction showcases the molecule's ability to synthesize potentially biologically active compounds (Zinchenko et al., 2018).

Synthesis of Pyrimidine Derivatives

Research involving the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines utilized this molecule as an intermediate. This illustrates its utility in the synthesis of complex heterocyclic compounds, which are often important in pharmaceuticals and other chemical applications (Zinchenko et al., 2017).

Microwave-Assisted Synthesis

The molecule was used in the microwave-assisted synthesis of 5-Deazaflavine derivatives, showcasing its role in facilitating efficient and rapid synthetic processes (Trilleras et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mécanisme D'action

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that pyrimidine derivatives can undergo aromatic nucleophilic substitution reactions . These reactions can lead to the formation of new compounds, potentially interacting with biological targets in unique ways .

Biochemical Pathways

Pyrimidine derivatives are integral to several biological pathways, including nucleic acid synthesis and metabolism .

Result of Action

The compound’s potential to undergo aromatic nucleophilic substitution reactions suggests it could form new compounds with unique biological activities .

Propriétés

IUPAC Name |

2-amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O/c7-6(8,9)4-3(2-13)1-11-5(10)12-4/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYUFRGXJMIMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733107 | |

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863774-22-5 | |

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

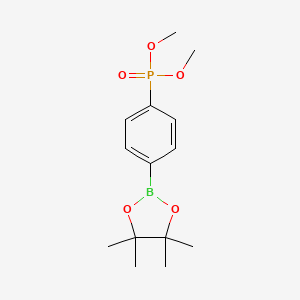

![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)

![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)